molecular formula C81H105N9O22 B11928726 Mal-PEG4-bis-PEG3-DBCO

Mal-PEG4-bis-PEG3-DBCO

Cat. No.: B11928726
M. Wt: 1556.7 g/mol
InChI Key: ZIFGJVXTBDLRCF-UHFFFAOYSA-N
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Description

Mal-PEG4-bis-PEG3-DBCO is a cleavable 7-unit polyethylene glycol antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG4-bis-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of maleimide and dibenzocyclooctyne groups via polyethylene glycol chains. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-bis-PEG3-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This reaction is highly specific and does not require a catalyst, making it suitable for bio-conjugation applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable triazole linkages between the dibenzocyclooctyne group and azide-containing molecules .

Scientific Research Applications

Mal-PEG4-bis-PEG3-DBCO has a wide range of applications in scientific research, including:

Mechanism of Action

Mal-PEG4-bis-PEG3-DBCO exerts its effects through strain-promoted alkyne-azide cycloaddition. The dibenzocyclooctyne group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs selectively without interfering with biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-bis-PEG3-DBCO is unique due to its cleavable nature and the presence of multiple polyethylene glycol units, which enhance its solubility and biocompatibility. Its ability to undergo strain-promoted alkyne-azide cycloaddition without a catalyst makes it highly efficient for bio-conjugation applications .

Properties

Molecular Formula

C81H105N9O22

Molecular Weight

1556.7 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C81H105N9O22/c91-72(21-23-80(99)89-59-67-13-3-1-9-63(67)17-19-65-11-5-7-15-70(65)89)82-31-40-102-46-52-108-54-48-105-43-34-85-75(94)28-38-111-61-69(87-77(96)30-37-101-45-51-107-57-58-110-56-50-104-42-33-84-74(93)27-36-88-78(97)25-26-79(88)98)62-112-39-29-76(95)86-35-44-106-49-55-109-53-47-103-41-32-83-73(92)22-24-81(100)90-60-68-14-4-2-10-64(68)18-20-66-12-6-8-16-71(66)90/h1-16,25-26,69H,21-24,27-62H2,(H,82,91)(H,83,92)(H,84,93)(H,85,94)(H,86,95)(H,87,96)

InChI Key

ZIFGJVXTBDLRCF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O

Origin of Product

United States

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